molecular formula C12H14ClNO2 B1491049 3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one CAS No. 2091606-97-0

3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one

Cat. No. B1491049
CAS RN: 2091606-97-0
M. Wt: 239.7 g/mol
InChI Key: PCMCCTMMFKINQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one (CMIP) is an indolin-1-one derivative that has been studied for its potential biological applications. It has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-fungal, and anti-oxidant activities. CMIP has also been studied for its potential use in drug delivery and as a therapeutic agent.

Scientific Research Applications

Skeletal Rearrangement and Chemical Properties

Studies on related compounds, such as morphinan derivatives and chloroindoles, highlight the interest in skeletal rearrangement and the exploration of chemical properties under various conditions. For instance, Mohacsi and Hayes (1982) discussed the rearrangement of 3-methoxymorphinan to carbinolamine ether through nitrenium ion migration, suggesting a pathway for chemical transformations in similar structures Mohacsi & Hayes, 1982.

Mutagenicity and Decomposition Products

Brown et al. (1992) investigated the mutagenic properties and decomposition of nitrosated 4-chloroindoles, providing insights into the potential risks and chemical stability of chloroindole derivatives, which could be relevant for safety assessments of related compounds Brown et al., 1992.

Antiviral and Antimicrobial Activity

Research into the antiviral and antimicrobial potential of compounds similar to 3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one is noteworthy. Chander et al. (2016) explored the anti-HIV-1 RT and antimicrobial activity of novel derivatives, indicating the pharmaceutical and therapeutic research applications of such compounds Chander et al., 2016.

Material Science and Corrosion Inhibition

In the realm of material science, Olasunkanmi and Ebenso (2019) evaluated quinoxaline-based propanones as corrosion inhibitors, demonstrating the utility of these compounds in protecting metals from corrosion, which may suggest applications for related compounds in industrial processes Olasunkanmi & Ebenso, 2019.

Fluorescent Labeling and Biomedical Analysis

Hirano et al. (2004) developed a novel fluorophore for biomedical analysis, showcasing the application of specific compounds in enhancing detection and measurement techniques in life sciences Hirano et al., 2004.

Biochemical Analysis

Biochemical Properties

3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially modulating their activity and thereby affecting cellular redox states . Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been observed to protect against oxidative stress-induced cell death, suggesting its potential as a neuroprotective agent . Furthermore, it may influence the expression of genes involved in inflammatory responses, thereby modulating cellular responses to inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, influencing their activity and function. For instance, it may inhibit or activate enzymes involved in oxidative stress pathways, thereby modulating cellular redox states . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its activity may degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of modulating oxidative stress responses and inflammatory pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exert protective effects against oxidative stress and inflammation . At higher doses, it may exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction . These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidative stress and inflammatory responses, influencing metabolic flux and metabolite levels . For instance, it may modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting cellular redox states .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments, thereby affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the mitochondria, where it can modulate oxidative stress responses and influence cellular energy metabolism .

properties

IUPAC Name

3-chloro-1-(4-methoxy-2,3-dihydroindol-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-16-11-4-2-3-10-9(11)6-8-14(10)12(15)5-7-13/h2-4H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMCCTMMFKINQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCN2C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one
Reactant of Route 6
3-Chloro-1-(4-methoxyindolin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.